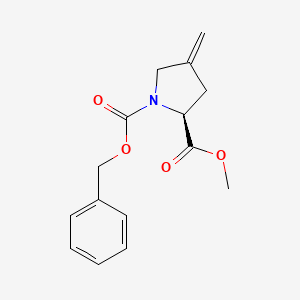

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

Descripción general

Descripción

The compound "(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate" appears to be closely related to the class of compounds discussed in the provided papers, which are derivatives of pyrrolidine. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported using diastereoselective conjugate addition reactions. For instance, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid was achieved with high diastereomeric and enantiomeric excesses, indicating the potential for high stereocontrol in the synthesis of such compounds . The synthesis involved multiple steps, including the use of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide, which suggests that similar methodologies could potentially be applied to the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry of these compounds is crucial, as it can significantly influence their biological activity. The high diastereomeric and enantiomeric excesses achieved in the synthesis of related compounds suggest that the molecular structure of "this compound" could be well-defined and controlled .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives can be influenced by the presence of substituents on the ring. For example, the presence of a methylene group adjacent to a ketone, as in 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, allows for stereoselective reductions. The study of the reduction of this compound using sodium borohydride with selected metal chlorides provides insights into the stereochemical outcomes of such reactions, which could be relevant for the chemical reactions involving "this compound" .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can be inferred. Pyrrolidine derivatives typically have properties that are influenced by their stereochemistry and the nature of their substituents. The presence of benzyl and methylene groups can affect the compound's solubility, stability, and reactivity, which are important considerations in the development of pharmaceutical agents .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate and its derivatives are involved in the synthesis of heterocyclic compounds, which are crucial in various fields including pharmaceuticals, agrochemicals, and materials science. For instance, (1H-Tetrazol-5-yl)-allenes, which are synthesized using related compounds, undergo reactions to yield tetrasubstituted pyrroles and 4-methylenepyrrolidines through [3 + 2] cycloadditions, showcasing their utility in constructing complex molecular architectures (Cardoso et al., 2016).

Synthesis of Bioactive Compounds

The compound and its related chemical structures are key intermediates in synthesizing natural bioactive compounds. For instance, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione is synthesized as an intermediate towards natural bioactive compounds like zopfiellamide A. The reduction process of such intermediates, involving sodium borohydride and selected metal chlorides, is studied for its effects and the hydride transfer mechanism, providing insights into the stereochemical outcomes of the products (Jumali et al., 2017).

Material Science - Polymerization

In material science, the compound plays a role in the synthesis of polymers. For instance, N-Benzyl-3-methylenepyrrolidin-2-one is homopolymerized under free radical conditions to produce polymers with isotactic microstructure. Such polymers have significant implications in creating materials with specific mechanical and chemical properties (Neuhaus & Ritter, 2015).

Pharmaceutical Research

In pharmaceutical research, derivatives of the compound are used in synthesizing compounds with potential therapeutic applications. For example, the compound's derivatives are used in the synthesis of ligands for metabotropic glutamate receptors (mGluRs), which are significant in neurological studies and drug development (Tueckmantel et al., 1997).

Safety and Hazards

Propiedades

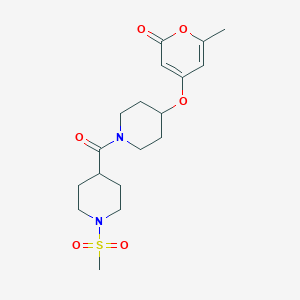

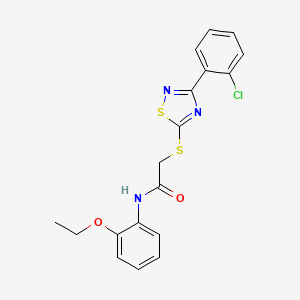

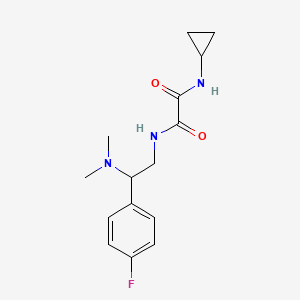

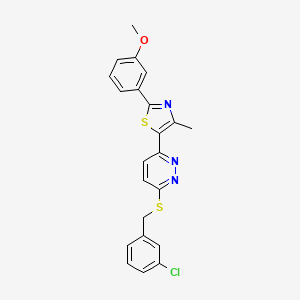

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-11-8-13(14(17)19-2)16(9-11)15(18)20-10-12-6-4-3-5-7-12/h3-7,13H,1,8-10H2,2H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWGPICRKIRWAG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)

![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)

![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)

![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)

![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)

![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)